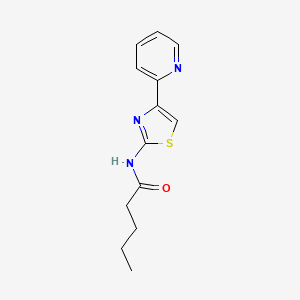

N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide

Description

Properties

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-2-3-7-12(17)16-13-15-11(9-18-13)10-6-4-5-8-14-10/h4-6,8-9H,2-3,7H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEGFJQDTMEYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC(=CS1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with thiazole-2-amine under basic conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby interfering with cell cycle progression . The compound’s structure allows it to form stable complexes with metal ions, which can protect metals from corrosion .

Comparison with Similar Compounds

Benzamide vs. Pentanamide Derivatives

- N-[4-(2-Pyridyl)thiazol-2-yl]benzamides: These compounds exhibit micromolar adenosine A2A receptor affinities (e.g., Ki ≈ 1–10 µM). The aromatic benzamide group engages in π-π stacking with receptor residues .

- Cyclopentanamide Analogs: Replacement of benzamide with cyclopentanamide retains adenosine affinity (Ki ≈ 5–20 µM), suggesting cyclic aliphatic amides maintain critical van der Waals interactions despite reduced aromaticity .

- Pentanamide Derivatives: The linear pentanamide chain in the target compound may improve solubility and membrane permeability compared to benzamides, while maintaining comparable adenosine receptor binding .

Acetamide Derivatives

- GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): This shorter-chain analog inhibits Mycobacterium tuberculosis PanK with IC50 < 1 µM. The fluorophenyl group enhances target selectivity, but the shorter chain limits hydrophobic interactions compared to pentanamide .

Functional Group Modifications on the Pentanamide Chain

Piperazine-Substituted Pentanamides

- Compound 7l (N-(4-(pyridin-2-yl)phenyl)-5-(4-(3-cyanophenyl)piperazin-1-yl)pentanamide): Demonstrates dopamine D3 receptor selectivity (Ki = 2 nM) due to the cyanophenyl-piperazine group, which forms hydrogen bonds with the receptor’s extracellular loops .

Nitroguanidino-Substituted Pentanamides

- Compound 15 (2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide): Shows enhanced antibacterial activity (8–11 µM in inhibition assays) attributed to the nitro group’s electron-withdrawing effects and hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

The pentanamide chain in the target compound balances hydrophobicity (LogP ≈ 2.8) and solubility, outperforming bulkier analogs like N4-valeroylsulfamerazine (LogP = 3.1) in membrane permeability .

Key Research Findings and Implications

Adenosine Receptor Binding: The pentanamide moiety’s flexibility allows accommodation in the A2A receptor’s hydrophobic pocket, similar to cyclopentanamide derivatives .

Selectivity for Dopamine D3: Piperazine-substituted pentanamides achieve nanomolar affinity by exploiting polar interactions absent in shorter-chain analogs .

Antibacterial Activity: Nitroguanidino-substituted pentanamides highlight the role of charged substituents in disrupting bacterial enzyme active sites .

Q & A

Q. What synthetic strategies are optimal for preparing N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide with high purity?

A two-step approach is commonly employed:

- Step 1 : React 2-amino-4-(pyridin-2-yl)thiazole with pentanoyl chloride in dry pyridine under ice-cooling for 6 hours .

- Step 2 : Purify the crude product via normal-phase chromatography (e.g., gradient elution from hexane to ethyl acetate) or amine-phase chromatography (e.g., RediSep Rf Gold™ Amine column), achieving yields of 37–44% . Key Tip : Use 1.1 equivalents of acyl halide to minimize side reactions and monitor reaction progress via TLC or LC/MS .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- 1H NMR : Expect signals for pyridine protons (δ 8.6–8.7 ppm), thiazole protons (δ 7.4–7.9 ppm), and pentanamide alkyl chains (δ 1.5–2.5 ppm). Splitting patterns (e.g., triplets at δ 2.4–2.5 ppm for CH2 adjacent to the carbonyl) confirm connectivity .

- LC/MS : The molecular ion peak [M+H]+ at m/z 440.8 confirms the molecular formula .

- 13C NMR : Carbons in the thiazole ring (δ 120–160 ppm) and carbonyl groups (δ 165–170 ppm) are diagnostic .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Screen for kinase inhibition (e.g., CDK7) using fluorescence polarization assays, given structural similarity to patented thiazole-based CDK7 inhibitors . For antimicrobial activity, use microdilution assays against S. aureus and E. coli (MIC reported for analogs: 4–16 µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s thiazole-pyridine core?

- Modify substituents : Replace the pyridin-2-yl group with pyrimidine or isoxazole to assess impact on target binding .

- Vary the acyl chain : Shorten the pentanamide to butanamide or introduce branched chains (e.g., isovaleramide) to study lipophilicity effects on cellular uptake .

- Use computational modeling : Perform docking studies with CDK7 (PDB ID: 5E2J) to predict binding modes and guide synthetic modifications .

Q. How should contradictory data on biological activity be resolved?

- Case Example : If one study reports CDK7 inhibition (IC50 < 100 nM) while another shows no activity, validate assay conditions (e.g., ATP concentration, incubation time) and compound purity (>95% by HPLC). Cross-reference with structurally validated analogs (e.g., pyridine-to-quinoline substitutions) to identify critical pharmacophores .

- Dose-response curves : Ensure IC50 values are derived from ≥3 independent experiments to rule out outliers .

Q. What methodologies are suitable for target identification and mechanism-of-action studies?

- Chemical proteomics : Use immobilized N-(4-(pyridin-2-yl)thiazol-2-yl)pentanamide as bait in pull-down assays with cancer cell lysates to identify binding partners .

- CRISPR-Cas9 screening : Knock out putative targets (e.g., CDK7) in cell lines and assess resistance to the compound .

- Metabolomics : Profile changes in nucleotide pools (e.g., ATP/ADP ratios) to infer kinase-related pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.